molecular formula C21H20N2O2S2 B290253 ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE

ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE

Cat. No.: B290253
M. Wt: 396.5 g/mol
InChI Key: JAWQRWBTLBJPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a complex organic compound that features a quinoline core structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with ethyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is unique due to its combination of a quinoline core with a dithiolo ring and an ethyl 4-aminobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

InChI

InChI=1S/C21H20N2O2S2/c1-4-25-20(24)13-9-11-14(12-10-13)22-19-17-15-7-5-6-8-16(15)23-21(2,3)18(17)26-27-19/h5-12,23H,4H2,1-3H3

InChI Key

JAWQRWBTLBJPSH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Origin of Product

United States

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